molecular formula C4H4OS B1240815 Thiophene oxide CAS No. 159159-41-8

Thiophene oxide

Cat. No. B1240815
CAS RN: 159159-41-8
M. Wt: 100.14 g/mol
InChI Key: LWRYDHOHXNQTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene oxide is a cyclic heterone. It derives from a thiophene.

Scientific Research Applications

Metal-Catalyzed Fossil Fuel Desulfurization

  • Thiophene's coordination chemistry is crucial in understanding metal-catalyzed fossil fuel desulfurization. Metals can promote the oxidation of coordinated thiophene, as seen in the conversion to thiophene S-oxide complex Cp*Rh(TMTO) (Skaugset, Rauchfuss, & Stern, 1990).

Organic Semiconductors

  • Thiophene-based π-conjugated organic small molecules and polymers are significant in material chemistry, particularly as organic semiconductors for applications in organic photovoltaics, organic field-effect transistors, and organic light emitting diodes (Turkoglu, Cinar, & Ozturk, 2017).

Photocatalytic Oxidation

  • Thiophene can be oxidized to SO3 on BiVO4 with Pt and RuO2 co-catalysts under visible light irradiation, showcasing its application in environmental remediation (Lin et al., 2012).

Synthesis of High-Quality Reduced Graphene Oxide

  • Thiophene is used as a chemical dual-functional reducing agent in the production of high-quality reduced graphene oxide, illustrating its role in advanced material synthesis (Some et al., 2013).

Synthesis of Pharmaceuticals and Photoreactivity

  • Thiophene-S-oxides, useful in the production of pharmaceuticals, have interesting photochemical properties and display diverse reactivity in electro-oxidative voltammetry (Valcarel et al., 2004).

Desulfurization of Fuels

  • Oxidation desulfurization of thiophene over modified alumina catalysts shows potential in removing sulfur from fuels, important for cleaner energy production (Chen & Li, 2010).

Electropolymerization

  • Thiophene's electropolymerization in aqueous perchloric acid for the synthesis of homogeneous polythiophene films indicates its utility in polymer chemistry (Bazzaoui, Aeiyach, & Lacaze, 1994).

properties

CAS RN

159159-41-8

Product Name

Thiophene oxide

Molecular Formula

C4H4OS

Molecular Weight

100.14 g/mol

IUPAC Name

thiophene 1-oxide

InChI

InChI=1S/C4H4OS/c5-6-3-1-2-4-6/h1-4H

InChI Key

LWRYDHOHXNQTSK-UHFFFAOYSA-N

SMILES

C1=CS(=O)C=C1

Canonical SMILES

C1=CS(=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetylation of thiophene by acetyl chloride or acetic anhydride in the presence of various catalysts (U.S. Pat. No. 2,458,514) to obtain acetylthiophene or aceto-2 thienone or thienyl-2 methylketone and conversion of this methylketone into thienyl-2 acetamide or thienyl-2 thioacetamide by a WILLGERODT reaction, then hydrolysis of the amide (German Pat. No. 832 755).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene oxide
Reactant of Route 2
Reactant of Route 2
Thiophene oxide
Reactant of Route 3
Thiophene oxide
Reactant of Route 4
Reactant of Route 4
Thiophene oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.